molecular formula C12H13N7O3 B3872823 N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]-2-phenylacetohydrazide

N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]-2-phenylacetohydrazide

Cat. No. B3872823
M. Wt: 303.28 g/mol
InChI Key: AJRVISMZMDWJQB-LCYFTJDESA-N
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Description

“N’-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]-2-phenylacetohydrazide” is a chemical compound with the molecular formula C12H13N7O3 . It has an average mass of 303.277 Da and a monoisotopic mass of 303.108002 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 78.1±0.5 cm3, and a polar surface area of 131 Å2 . It also has a polarizability of 31.0±0.5 10-24 cm3, a surface tension of 64.0±7.0 dyne/cm, and a molar volume of 204.1±7.0 cm3 .

Future Directions

The development of nitrogen-rich energetic materials has gained much attention because of their remarkable properties including large nitrogen content and energy density, good thermal stability, low sensitivity, good energetic performance, environmental friendliness and so on . The future research in this field might focus on the development of new suitable EMs that balance large energy content with mechanical and chemical stability .

properties

IUPAC Name

N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O3/c1-9(8-18-16-12(15-17-18)19(21)22)13-14-11(20)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,20)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRVISMZMDWJQB-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=CC=CC=C1)CN2N=C(N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)CC1=CC=CC=C1)/CN2N=C(N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]-2-phenylacetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]-2-phenylacetohydrazide
Reactant of Route 3
N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]-2-phenylacetohydrazide
Reactant of Route 4
N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]-2-phenylacetohydrazide
Reactant of Route 5
N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]-2-phenylacetohydrazide
Reactant of Route 6
N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]-2-phenylacetohydrazide

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